- Preparation of azabicyclo benzothiazole derivative and application thereof, World Intellectual Property Organization, , ,
Cas no 946426-94-4 (4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole)
946426-94-4 structure
Product Name:4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole
CAS番号:946426-94-4
MF:C13H10BrCl2NO
メガワット:347.034600734711
CID:1984496
Update Time:2023-09-21
4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole 化学的及び物理的性質
名前と識別子
-
- 4-(Bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole
- CTK3I4900
- 4-Brommethyl-5,7-dihydroxy-cumarin
- 2H-1-Benzopyran-2-one, 4-(bromomethyl)-5,7-dihydroxy-
- 4-bromomethyl-5-cyclopropyl-3-(2,6-dichloro-phenyl)-isoxazole
- 4-bromomethyl-5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole
- 4-bromomethyl-5,7-dihydroxy-coumarin
- AGN-PC-00L948
- dihydroxy-5,7 (bromomethyl)-4 coumarine
- 4-(BROMOMETHYL)-3-(2,6-DICHLOROPHENYL)-5-CYCLOPROPYLISOXAZOLE
- 4-(Bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole (ACI)
- 4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole
-
- インチ: 1S/C13H10BrCl2NO/c14-6-8-12(17-18-13(8)7-4-5-7)11-9(15)2-1-3-10(11)16/h1-3,7H,4-6H2
- InChIKey: PNZIYSWKRBYITO-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C2C(CBr)=C(C3CC3)ON=2)=C(Cl)C=CC=1
4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD01629-5g |
4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole |
946426-94-4 | 95% | 5g |
$1850 | 2023-09-07 |
4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 0 °C; 6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 4 h, rt
リファレンス
- Preparation of isoxazole based small molecule compound as PPARs and FXR multi-target agonist, China, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Triphenyl phosphite , Carbon tetrabromide Solvents: Dichloromethane ; 0 °C; 4 h, rt
リファレンス
- Preparation of substituted bicyclic compounds as bile acid receptor agonists, Korea, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 - 10 °C; 2 h, rt
リファレンス
- Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia, Journal of Medicinal Chemistry, 2015, 58(24), 9768-9772
合成方法 5
はんのうじょうけん
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C → rt; 2 h, rt
リファレンス
- Preparation of alkene compounds as farnesoid X receptor modulators, World Intellectual Property Organization, , ,
合成方法 6
はんのうじょうけん
1.1 Reagents: Phosphorus tribromide Solvents: Methanol , Dichloromethane ; cooled; 4 h, cooled
リファレンス
- FXR receptor agonist and its preparation, China, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ; 10 min, rt
1.2 Reagents: Carbon tetrabromide ; rt; 2 h, 0 °C
1.2 Reagents: Carbon tetrabromide ; rt; 2 h, 0 °C
リファレンス
- Discovery of novel ketoxime ether derivatives with potent FXR agonistic activity, oral effectiveness and high liver/blood ratio, Bioorganic & Medicinal Chemistry, 2021, 43,
合成方法 8
はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 0 °C; 6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled
1.3 Reagents: Carbon tetrabromide , Phosphine (PH3) Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled
1.3 Reagents: Carbon tetrabromide , Phosphine (PH3) Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 4 h, rt
リファレンス
- Preparation of 1,2,4-oxadiazol-5(2H)-one derivatives as FXR small-molecule agonists, China, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 0 °C; 6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled
1.3 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled
1.3 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 4 h, rt
リファレンス
- Preparation of tetrafluorophenyl azabicyclo isoxazole derivatives as FXR small molecule agonist for the preparation of drugs for the treatment of diseases related to FXR activity or expression, China, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 0 °C; 6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C
1.3 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C
1.3 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 4 h, rt
リファレンス
- Preparation of heteroaryl compounds as FXR agonists, World Intellectual Property Organization, , ,
合成方法 11
はんのうじょうけん
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ; rt → -10 °C; -5 - 0 °C; 30 min, -5 - 0 °C; 0 °C → 25 °C; 2 h, 20 - 35 °C; 35 °C → 5 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 - 5 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 - 5 °C
リファレンス
- Preparation of isoxazolylmethoxyheterocyclylarenecarboxylates and related compounds as farnesoid X receptor (FXR) agonists for treatment of dyslipidemia., World Intellectual Property Organization, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; rt; 1 h, rt
リファレンス
- Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH), Journal of Medicinal Chemistry, 2017, 60(24), 9960-9973
合成方法 13
はんのうじょうけん
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 4 h, rt
リファレンス
- Preparation of isoxazole derivatives as activators of Farnesoid X receptor for treatment and prevention of diseases, World Intellectual Property Organization, , ,
合成方法 14
はんのうじょうけん
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 2 h, rt
リファレンス
- Preparation of fluorine-containing isoxazole compounds for treating FXR-mediated diseases, China, , ,
合成方法 15
はんのうじょうけん
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C → rt; 2 h, rt
リファレンス
- Preparation of spirocyclic compounds as farnesoid X receptor modulators, World Intellectual Property Organization, , ,
合成方法 16
はんのうじょうけん
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ; 10 min, 0 °C
1.2 Reagents: Carbon tetrabromide ; 2 h, rt
1.2 Reagents: Carbon tetrabromide ; 2 h, rt
リファレンス
- Fxr regulator, preparation method and use thereof, China, , ,
合成方法 17
はんのうじょうけん
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ; 10 min, 0 °C
1.2 Reagents: Carbon tetrabromide ; 0 °C; 2 h, 0 °C
1.2 Reagents: Carbon tetrabromide ; 0 °C; 2 h, 0 °C
リファレンス
- FXR regulator for treating diseases mediated by FXR including nonalcoholic fatty liver disease and primary biliary cholangitis and its preparation method, China, , ,
4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole Raw materials
- Methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
- 5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carbaldehyde
- (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol
4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole Preparation Products
4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole 関連文献
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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